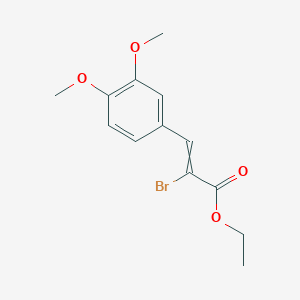
Ethyl 2-bromo-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a bromine atom, a dimethoxyphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the bromination of a precursor compound. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-(3,4-dimethoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amine derivative, while reduction can produce an alcohol.
Scientific Research Applications
Ethyl 2-bromo-3-(3,4-dimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-(3,4-dimethoxyphenyl)prop-2-enoate involves its reactivity with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The dimethoxyphenyl group can interact with aromatic systems through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dibromopropionate: Similar structure but with two bromine atoms.
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate: Contains a cyano group instead of a bromine atom.
Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: Lacks the bromine atom.
Properties
CAS No. |
552321-94-5 |
|---|---|
Molecular Formula |
C13H15BrO4 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
ethyl 2-bromo-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-8H,4H2,1-3H3 |
InChI Key |
YWFQNALTTZYILG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















